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SRF accessory protein 1

Cat. No.: B1175040
CAS No.: 146481-62-1
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Description

SRF accessory protein 1, also known as this compound, is a useful research compound. Its molecular formula is C4H7NO3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

146481-62-1

Molecular Formula

C4H7NO3

Synonyms

SRF accessory protein 1

Origin of Product

United States

Identification and Nomenclature of Srf Accessory Protein 1 Sap 1/elk4

SRF accessory protein 1 was first identified through its interaction with the Serum Response Factor (SRF). nih.gov Its official gene name is ELK4, which stands for ETS transcription factor ELK4. genecards.orgnih.gov The protein is also widely referred to as SAP-1. uniprot.org The human ELK4 gene is located on chromosome 1q32. nih.govscbt.com

This protein is a member of the Ternary Complex Factor (TCF) subfamily within the larger Ets family of transcription factors. genecards.orgnih.gov The Ets family is characterized by a conserved DNA-binding domain, the Ets domain, which recognizes and binds to specific DNA sequences. scbt.com

Table 1: Nomenclature of this compound

CategoryDetail
Official Gene Name ELK4 (ETS transcription factor ELK4)
Common Names This compound (SAP-1), ETS domain-containing protein Elk-4
Gene Location (Human) Chromosome 1q32.1
Protein Family Ets transcription factor family
Subfamily Ternary Complex Factor (TCF)

Overview of Its Role As a Ternary Complex Factor Tcf in Serum Response Element Sre Mediated Gene Regulation

A primary function of SAP-1/ELK4 is its role as a Ternary Complex Factor (TCF) in the regulation of genes containing a Serum Response Element (SRE). researchgate.net The SRE is a DNA sequence found in the promoter regions of many immediate-early genes, such as c-fos, which are rapidly transcribed in response to signals like growth factors. nih.govembopress.org

SAP-1/ELK4, along with other TCFs like Elk-1 and Net, cannot bind to DNA on its own. abcam.com Instead, it forms a ternary complex with the Serum Response Factor (SRF) protein, which is already bound to the SRE. genecards.orgabcam.com This interaction is crucial for the full activation of gene expression. embopress.org The formation of this SAP-1/SRF/SRE ternary complex is a key event in the signal transduction pathways that lead to cell proliferation and differentiation. abcam.comcnrs.fr

The interaction between SAP-1 and SRF is mediated by specific domains within each protein. The B-box of SAP-1 interacts with the MADS domain of SRF. embopress.org This cooperative binding ensures the stable association of the complex at the SRE, allowing for the recruitment of other transcriptional machinery.

Significance Within the Ets Domain Transcription Factor Family

Structural Domains and Motifs of SRF Accessory Protein 1

The functionality of SAP-1 is embedded in its distinct structural domains, each with a specialized role. These include the N-terminal ETS domain responsible for DNA binding, the B-box that mediates the critical interaction with SRF, and the C-terminal domain that activates transcription upon receiving upstream signals. mdpi.comscbt.com

Located in the N-terminal region of the protein, the ETS domain (also referred to as the A domain) is a highly conserved DNA-binding domain comprised of approximately 85 amino acids. frontiersin.org This domain is the defining feature of the Ets family of transcription factors. expasy.org It specifically recognizes and binds to the purine-rich GGA core sequence found within ETS-binding sites (EBS) on DNA. nih.govresearchgate.net In the context of the c-fos promoter, SAP-1 binds to the SRE, making extensive DNA contacts adjacent to the SRF binding site. nih.gov While it is essential for DNA recognition, the ETS domain of SAP-1 does not bind DNA autonomously with high affinity; its stable association with the SRE is dependent on its cooperative interaction with a DNA-bound SRF dimer. nih.govusbio.net

Positioned C-terminal to the ETS domain is the B-box, a region indispensable for the interaction with SRF. nih.govscbt.com This domain functions as a grappling hook, enabling the recruitment of SAP-1 to SRF that is already bound to DNA. mdpi.com The formation of the ternary complex is primarily mediated by the B-box. nih.gov X-ray crystallography studies of the human SAP-1–SRF–SRE DNA ternary complex have revealed that the B-box adopts an unusual 310-helix/β-strand/310-helix conformation. nih.gov This structure facilitates an extensive interaction surface with the MADS domain of an SRF subunit. nih.gov The 43 amino acids that link the B-box to the ETS domain are highly disordered, providing flexibility that allows the two domains to function together. nih.gov

Table 1: Key Structural Domains of this compound
DomainAlternative NameLocationPrimary FunctionKey Features/Interactions
ETS DomainA DomainN-TerminusDNA BindingRecognizes GGA core sequence in the Serum Response Element (SRE). nih.govresearchgate.net
B-Box-C-Terminal to ETS DomainSRF InteractionMediates cooperative binding to the SRF MADS-box; adopts a 310-helix/β-strand/310-helix structure. nih.gov
C-Terminal Activation DomainC Domain / TADC-TerminusTranscriptional ActivationContains multiple phosphorylation sites for MAP kinases (ERK, JNK, p38). nih.govfrontiersin.orgembopress.org
D Domain-Between B-Box and C-DomainMAP Kinase DockingContains consensus sequence for binding to MAP kinases. frontiersin.orgembopress.org

The C-terminal end of SAP-1 harbors the transcriptional activation domain (TAD), also known as the C domain. mdpi.comfrontiersin.org This region is the primary target for regulation by mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 MAPK pathways. nih.govmdpi.comembopress.org The C domain contains multiple serine and threonine residues that are sites for phosphorylation. scbt.com This phosphorylation event is critical; it is induced by extracellular signals like growth factors and is thought to trigger a conformational change that unmasks the protein's full transcriptional potential, leading to the activation of target genes. nih.govembopress.org

Between the B-box and the C-terminal activation domain lies another conserved region known as the D domain. frontiersin.orgembopress.org This domain functions as a docking site for MAP kinases, containing a consensus sequence that permits the binding of kinases from the ERK, JNK, and p38 families. frontiersin.org This interaction is crucial for the subsequent phosphorylation and activation of the C-terminal domain, directly linking upstream signaling cascades to the transcriptional machinery. nih.govfrontiersin.org

Alternative Splicing and Functional Implications of this compound Isoforms

The ELK4 gene, which encodes SAP-1, undergoes alternative splicing, a process that generates multiple distinct mRNA transcripts from a single gene. ontosight.aimaayanlab.cloud This mechanism contributes to the diversity of the proteome and allows for nuanced regulation of gene expression. In humans, this process gives rise to two primary isoforms of SAP-1, designated SAP-1a and SAP-1b. nih.gov

Table 2: Structural Details of the SAP-1/SRF/SRE Ternary Complex
ComponentDetailReference
Overall ArchitectureCrystal structure of the 56 kDa complex solved at 3.15 Å resolution. nih.gov
DNA ConformationThe 26 bp DNA duplex is bent by an overall angle of 77-82°. nih.govnih.gov
Protein InteractionSAP-1 monomer and SRF dimer bind on opposite faces of the DNA. nih.gov
Inter-protein ContactThe DNA recognition helix of SAP-1 makes direct contact with the DNA recognition helix of one SRF subunit. nih.gov

The two main isoforms, SAP-1a and SAP-1b, are produced by alternative splicing and differ in their C-terminal sequences. nih.gov Both isoforms contain the essential N-terminal ETS domain and the B-box, and consequently, they share similar core DNA-binding properties and the ability to form a ternary complex with SRF. nih.govbiocompare.com

The functional distinction between SAP-1a and SAP-1b primarily arises from their different C-terminal activation domains. Since this domain is the hub for regulatory phosphorylation by MAP kinases, variations in its amino acid sequence can lead to differential regulation and activation by upstream signaling pathways. nih.govscbt.com Research has shown that the SAP-1a isoform is a potent transcriptional activator when phosphorylated by the p38 MAPK and ERK signaling pathways, particularly when in a complex with SRF at the c-fos SRE. embopress.orgresearchgate.net The specific phosphorylation of serine residues 381 and 387 in SAP-1a is critical for this activation. embopress.org While both isoforms are co-expressed in many cell types, their relative ratios and specific activation by different signaling cascades likely contribute to the precise, context-dependent regulation of target genes. ontosight.airesearchgate.net

Human R1 and R2/R3 SAP-1 Variants

The diversity of this compound (SAP-1), also known as ETS domain-containing protein Elk-4 (ELK4), in humans is primarily generated through alternative splicing of the ELK4 gene. This process gives rise to distinct protein isoforms, which may have different functional properties. ontosight.ai The two main isoforms identified in humans are SAP-1a and SAP-1b, which are now officially designated as ELK4 transcript variant 'a' and 'b', respectively. nih.gov The nomenclature of "human R1 and R2/R3 SAP-1 reduced protein" has been mentioned in literature, likely representing these or related variants, though the precise correlation is not extensively detailed in recent primary research. ontosight.ai

The generation of SAP-1a and SAP-1b isoforms is a clear example of how alternative splicing can expand the proteomic repertoire from a single gene. ontosight.ainih.gov Isoform SAP-1a is considered the canonical, or full-length, protein. uniprot.org The creation of isoform SAP-1b involves the utilization of an alternative splice site located in the 3' coding region of the ELK4 gene. nih.gov This alternative splicing event results in a frameshift during translation. Consequently, the resulting SAP-1b protein is shorter than SAP-1a and possesses a C-terminus with a distinct amino acid sequence. nih.govuniprot.org

While the expression of SAP-1a is widespread, the expression of the SAP-1b variant has been observed to be less frequent across various human tissues. nih.gov The structural differences, particularly at the C-terminus, between these isoforms suggest they may interact with different sets of proteins or have varied roles in modulating transcription, thereby influencing distinct signaling pathways. ontosight.ai

The domain architecture of the canonical SAP-1a protein includes several key functional regions that are homologous among the Ternary Complex Factor (TCF) subfamily, which also includes Elk-1 and Elk-3. These domains are crucial for its function as a transcriptional regulator. They include an N-terminal ETS DNA-binding domain (Domain A), an SRF interaction domain (B-box) that facilitates the formation of a ternary complex with Serum Response Factor (SRF), and a C-terminal transactivation domain (Domain C). nih.gov The alteration in the C-terminal region of SAP-1b directly impacts this transactivation domain, which is a hub for post-translational modifications, such as phosphorylation by MAP kinases, that regulate its activity. genecards.org

Detailed characteristics of the primary human SAP-1 isoforms are summarized below.

Table 1: Human this compound (SAP-1/ELK4) Isoforms

Isoform Name Previous Nomenclature NCBI Transcript Variant Key Molecular Feature Consequence of Splicing
Isoform 1 SAP-1a a Full-length protein Encodes the canonical protein

| Isoform 2 | SAP-1b | b | Shorter protein with a distinct C-terminus | Alternate splice site in the 3' coding region causes a frameshift |

Formation of the SRF-SRF Accessory Protein 1-DNA Ternary Complex

The assembly of the SRF-SAP-1-DNA ternary complex is a critical event for the activation of many growth factor-inducible genes. royalsocietypublishing.orgnih.gov This complex forms on the SRE, which is a composite regulatory element found in the promoters of numerous immediate-early genes, including the well-studied c-fos proto-oncogene. nih.govnih.gov The formation of this high-affinity complex is a highly cooperative process, essential for the rapid transcriptional induction of these genes in response to cellular stimuli. nih.govnih.gov

Cooperative Binding to Serum Response Elements (SREs)

Full activation of gene expression via the SRE requires the cooperative binding of both SRF and a TCF, such as SAP-1. nih.govnih.gov The SRE typically contains a binding site for the SRF homodimer, known as the CArG box [CC(A/T)₆GG], adjacent to an Ets-binding site (EBS) recognized by the TCF. nih.govnus.edu.sgwikidoc.org The SRF homodimer binds to the CArG box, inducing a significant bend in the DNA of approximately 82 degrees. nih.govnih.gov This SRF-induced DNA bending is crucial as it facilitates the subsequent binding of SAP-1 to the neighboring EBS, an interaction that is otherwise weak on its own. nih.gov The interaction between SRF and SAP-1 dramatically increases the DNA binding activity and stability of the entire complex, representing a classic example of synergistic transcriptional activation. nih.govfrontiersin.org

The structure of the ternary complex reveals that the cooperative binding is not solely dependent on protein-DNA interactions but also on direct protein-protein contacts between SAP-1 and SRF. nih.govembopress.org This cooperative assembly ensures that gene activation is tightly controlled and occurs only when both factors are present and correctly positioned on the DNA. nanotempertech.com

Specificity of this compound-SRF Interaction via B-Box and MADS Domain

The specific and stable interaction between SAP-1 and SRF is primarily mediated by two key domains: the B-box of SAP-1 and the MADS (MCM1, AGAMOUS, DEFICIENS, and SRF) domain of SRF. nih.govnih.gov The B-box is a conserved region in TCFs, located in a flexible linker region of the protein. nih.govnih.gov Upon ternary complex formation, a 21-amino-acid segment of this flexible linker, encompassing the B-box, becomes ordered. nih.govrcsb.org

X-ray crystallography studies of the human SAP-1-SRF-SRE DNA ternary complex have elucidated the precise nature of this interaction. nih.govnih.govembopress.org The B-box of SAP-1 binds directly to the SRF MADS domain, adding an antiparallel β-strand to the four-stranded β-sheet of the MADS-box. nih.gov This interaction is dominated by contacts between the SAP-1 B-box and the SRF MADS domain, in addition to contacts between their respective DNA-binding domains. nih.govnih.gov This protein-protein interface is critical for the stability of the ternary complex and for the cooperative binding to the SRE. researchgate.netembopress.org

Table 1: Key Interacting Domains in the SRF-SAP-1 Complex

ProteinInteracting DomainPartner ProteinPartner DomainPrimary Function in Complex
This compound (SAP-1)B-boxSerum Response Factor (SRF)MADS DomainMediates primary protein-protein contact, stabilizes the ternary complex. nih.govnih.gov
Serum Response Factor (SRF)MADS DomainThis compound (SAP-1)B-boxProvides the binding surface for the B-box, facilitates cooperative DNA binding. nih.govnih.gov
This compound (SAP-1)ETS DomainSerum Response Factor (SRF)MADS Domain (αI helix)Makes direct contact with SRF's DNA-binding domain, contributing to complex stability. nih.govembopress.org
Serum Response Factor (SRF)MADS DomainDNACArG boxBinds DNA and induces a significant bend, facilitating TCF binding. nih.govnih.gov

Role of this compound in SRE Context-Dependent Transcription

The transcriptional output from an SRE is not uniform but is highly dependent on the context, including the specific arrangement of CArG boxes and EBS sequences, the cellular environment, and the presence of other regulatory factors. nih.govnih.gov Natural SREs exhibit variations in the spacing and orientation of these binding sites. nih.govresearchgate.net The flexible linker connecting the B-box and the ETS domain in SAP-1 allows it to accommodate these different SRE architectures. nih.gov

SAP-1 can function as both a transcriptional activator and a repressor depending on the specific gene promoter and cellular signals. ontosight.aiuniprot.org For instance, interaction with the protein SIRT7 can lead to transcriptional repression. uniprot.org This context-dependent function highlights the role of SAP-1 as a versatile regulator that integrates multiple signaling pathways at the level of gene transcription. nih.govplos.org The ability of SRF to partner with different accessory proteins, including various TCFs and other factors like Myocardin-related transcription factors (MRTFs), further diversifies the regulatory potential of SRE-containing genes, allowing for tissue-specific and signal-specific responses. nus.edu.sg

This compound-Mediated DNA Binding and Transcriptional Modulation

Once recruited to the SRE as part of the ternary complex, SAP-1 plays a direct role in modulating DNA binding and initiating transcriptional activation. This involves specific contacts with the DNA and the recruitment of the transcriptional machinery.

Direct and Indirect DNA Contacts

The ETS domain of SAP-1 is responsible for its direct interaction with DNA. rcsb.org Crystal structures show that the ETS domain binds to the EBS, typically containing a core GGA sequence, on the promoter. rcsb.org This binding involves a set of conserved amino acid residues within the ETS domain making specific contacts with the DNA bases. rcsb.org

Within the ternary complex, SAP-1 and SRF bind on opposite faces of the DNA helix. nih.gov The DNA recognition helix of SAP-1's ETS domain makes direct contact with the DNA recognition helix of one of the SRF subunits. nih.govembopress.org Specifically, the N-terminus of the SRF αI helix interacts with the C-terminus of the SAP-1 α3 helix. embopress.org Furthermore, the SAP-1 B-box, in addition to binding the SRF MADS domain, also makes contacts with the phosphate (B84403) backbone of both DNA strands, an interaction made possible by the sharp, SRF-induced DNA bend. nih.gov These combined direct and SRF-mediated indirect contacts ensure the high-affinity and specificity of the complex for the SRE. nih.gov

Table 2: Structural Details of the Human SAP-1-SRF-SRE Ternary Complex

FeatureDetailPDB ID
ClassificationGene Regulation1HBX
OrganismHomo sapiens1HBX
Expression SystemEscherichia coli1HBX
Total Structure Weight109.1 kDa1HBX
MethodX-Ray Diffraction1HBX
Key FindingShows SAP-1 bound to SRF via B-box/MADS domain interaction and contacts between their DNA-binding motifs. rcsb.org1HBX

Transcriptional Activation Mechanisms

As a member of the TCF family, SAP-1 contains a C-terminal transcriptional activation domain. nih.govnih.gov The activity of this domain is regulated by phosphorylation, primarily through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov Growth factor stimulation leads to the activation of MAP kinases (such as ERK), which then phosphorylate multiple sites within the C-terminal region of TCFs like Elk-1, a close relative of SAP-1. frontiersin.orgnih.gov

This phosphorylation event is a critical switch for transcriptional activation. nih.gov It is thought to induce a conformational change that unmasks the activation domain, allowing it to recruit co-activator proteins such as the CREB-binding protein (CBP) and p300. frontiersin.orgresearchgate.net These co-activators are histone acetyltransferases that help to remodel chromatin into a more open, transcriptionally permissive state. By recruiting these essential components of the basal transcription machinery, the SRF-SAP-1 complex effectively activates the transcription of its target genes. frontiersin.org

Transcriptional Repression Mechanisms

This compound (also known as SAP-1 or ELK4) is a member of the Ternary Complex Factor (TCF) subfamily of ETS-domain proteins and plays a dual role in regulating gene expression, acting as both a transcriptional activator and a repressor. uniprot.orgabcam.comgenecards.org Its function as a repressor is critical for maintaining cellular homeostasis and is achieved through distinct molecular mechanisms, primarily involving the recruitment of corepressor complexes and interaction with other regulatory proteins.

One of the primary mechanisms of transcriptional repression mediated by this compound involves its interaction with the NAD-dependent deacetylase SIRT7. uniprot.orgabcam.combosterbio.comebiohippo.com this compound recruits and stabilizes SIRT7 at the promoter regions of target genes. uniprot.orgabcam.comebiohippo.com This interaction facilitates the deacetylation of histone H3 at lysine (B10760008) 18 (H3K18Ac), a mark associated with active transcription. uniprot.orgabcam.comebiohippo.com The removal of this acetyl group leads to a more condensed chromatin structure, thereby repressing transcription. uniprot.orgabcam.comebiohippo.com This process requires this compound to be part of a ternary complex with the Serum Response Factor (SRF), as it does not bind to DNA autonomously but relies on DNA-bound SRF for localization to the serum response element (SRE). uniprot.orgabcam.com

Another significant mode of repression involving this compound target genes is through the action of the Myc-Miz1 complex. crick.ac.uknih.govnih.gov High levels of the oncoprotein Myc can form a complex with the zinc-finger protein Miz1. crick.ac.uknih.gov This complex binds to the promoters of a specific set of genes, many of which are also targets of SRF, and actively represses their transcription. crick.ac.uknih.govnih.gov These repressed genes are often involved in critical cellular processes such as cell adhesion and migration. crick.ac.uknih.gov While restoring SRF activity can counteract this Myc-Miz1-mediated repression, current evidence suggests that the mechanism is indirect, with no direct physical interaction observed between the Myc-Miz1 complex and SRF or its accessory proteins. nih.gov The likely mechanism of repression is the recruitment of histone deacetylases to the target gene promoters by the Myc/Miz1 complex, leading to a repressive chromatin state. nih.gov

The repressive functions of this compound are integral to controlling cellular programs that, when dysregulated, can contribute to pathological conditions. For instance, the repression of specific SRF target genes by the Myc-Miz1 complex is a critical step in Myc-dependent apoptosis in epithelial cells. crick.ac.uknih.govnih.gov

Table of Interacting Partners in Transcriptional Repression

Interacting ProteinFunction in RepressionMechanismReferences
SIRT7CorepressorRecruited by this compound to promoters, leading to deacetylation of H3K18Ac. uniprot.orgabcam.combosterbio.comebiohippo.com
MycIndirect RepressorForms a complex with Miz1 that binds to and represses SRF target genes. crick.ac.uknih.govnih.gov
Miz1Indirect RepressorForms a complex with Myc that binds to and represses SRF target genes, likely by recruiting histone deacetylases. crick.ac.uknih.govnih.gov

Table of Selected Gene Targets Subject to Repression

The following table lists a selection of genes identified as targets of this compound (ELK4) that can be subject to transcriptional repression. This list is based on ChIP-seq data identifying ELK4 binding sites.

Gene SymbolGene NameReferences
AAASAladin WD repeat nucleoporin maayanlab.cloud
AACSAcetoacetyl-CoA synthetase maayanlab.cloud
AADATAminoadipate aminotransferase maayanlab.cloud
AAGABAlpha- and gamma-adaptin binding protein maayanlab.cloud
AAK1AP2 associated kinase 1 maayanlab.cloud
AAMPAngio-associated, migratory cell protein maayanlab.cloud

Post Translational and Signaling Pathway Regulation of Srf Accessory Protein 1 Activity

Phosphorylation-Dependent Regulation of SRF Accessory Protein 1

Phosphorylation is a critical PTM that governs the activation of this compound, primarily Elk-1. This process is a convergence point for multiple signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by a wide array of extracellular stimuli.

The activity of Elk-1 is directly regulated by phosphorylation via the three major MAPK signaling pathways: the Extracellular signal-Regulated Kinases (ERKs), the c-Jun N-terminal Kinases (JNKs), and the p38 MAP kinases. nih.gov These pathways are activated by diverse signals, such as growth factors, cytokines, and cellular stress, allowing the cell to mount an appropriate transcriptional response.

ERK Pathway : Growth factor stimulation, a potent mitogenic signal, rapidly activates the ERK pathway. Activated ERKs (specifically p42/p44 MAP kinase) translocate to the nucleus and directly phosphorylate the C-terminal region of Elk-1. nih.govnih.gov This linkage directly connects growth factor signaling to the transcriptional activation of target genes like c-fos. nih.gov

JNK and p38 Pathways : Stress stimuli and proinflammatory cytokines, such as interleukin-1 (IL-1), trigger the activation of the JNK and p38 MAPK pathways. nih.gov Both JNK and p38 kinases can phosphorylate and activate Elk-1, providing a mechanism for stress-induced gene expression. nih.govnih.gov

The integration of these pathways at the level of Elk-1 allows this single transcription factor to respond to a wide variety of cellular conditions. nih.gov Interestingly, the specific MAPK pathway utilized to activate Elk-1 can be cell-type dependent, providing a mechanism for cell-specific responses to the same stimulus. nih.gov

Kinase PathwayActivating StimuliEffect on this compound (Elk-1)
ERK Growth Factors, Phorbol EstersPhosphorylates C-terminal domain, leading to transcriptional activation. nih.govnih.gov
JNK Cellular Stress, Cytokines (e.g., IL-1)Phosphorylates and activates Elk-1, inducing gene expression. nih.govnih.gov
p38 Cellular Stress, Cytokines (e.g., IL-1)Phosphorylates and activates Elk-1, contributing to the transcriptional response. nih.gov

The regulatory phosphorylation of Elk-1 occurs at multiple sites located within its C-terminal region. nih.gov This region functions as a growth factor-regulated transcriptional activation domain. Upon stimulation, MAP kinases phosphorylate several serine and threonine residues in this domain. The integrity of these phosphorylation sites is indispensable for the transcriptional activity of Elk-1 in vivo. nih.gov Mutation of these sites abrogates the ability of Elk-1 to activate target gene expression in response to mitogenic signals. This phosphorylation event potentiates the transactivation capacity of Elk-1, transforming it from a latent to a highly active state. nih.govencyclopedia.pub

Elk-1 activates gene expression by forming a ternary complex with SRF, which is bound to a DNA sequence known as the Serum Response Element (SRE) in the promoters of target genes. nih.govnih.gov The formation of this complex is mediated by direct protein-protein contacts between a conserved region in Elk-1, known as the B box, and the MADS-box domain of SRF. nih.govembopress.orgresearchgate.net

While phosphorylation is critical for transcriptional activation, it appears to have little effect on the initial efficiency of ternary complex formation. nih.gov Instead, the phosphorylation of the Elk-1 C-terminus induces a conformational change or a change in charge that is observed as a reduction in the electrophoretic mobility of the entire ternary complex. This phosphorylation-induced alteration is directly linked to the subsequent activation of the transcriptional machinery, rather than enhancing the binding affinity between Elk-1, SRF, and the SRE. nih.gov

Ubiquitination and SUMOylation Dynamics

Beyond phosphorylation, the activity of this compound is also regulated by the covalent attachment of other small proteins, namely ubiquitin and Small Ubiquitin-like Modifier (SUMO). These modifications generally act as repressive signals, counterbalancing the activating effect of phosphorylation.

Ubiquitination : Elk-1 is subject to reversible monoubiquitination, a modification that negatively regulates its function. nih.govnih.gov This modification occurs predominantly at lysine (B10760008) 35 (K35) within the N-terminal ETS domain, the part of the protein that directly binds DNA. encyclopedia.pubnih.gov Monoubiquitination decreases the DNA-binding ability of Elk-1 and thus interferes with its transcriptional activity. encyclopedia.pubnih.gov The level of ubiquitinated Elk-1 is high in cells deprived of mitogens and falls upon growth factor stimulation, indicating a dynamic interplay with activating phosphorylation signals. oup.com This process is reversed by the deubiquitinase USP17, which removes the ubiquitin moiety, thereby reactivating Elk-1 and promoting the expression of genes involved in cell proliferation. nih.govoup.com While monoubiquitination is a non-destructive repressive signal, Elk-1 can also be targeted for proteasome-dependent degradation through polyubiquitination, a process involving ligases such as the F-box protein FBXO25. nih.gov

SUMOylation : Like ubiquitination, SUMOylation acts as a repressive mark on Elk-1, inhibiting its transcriptional activity. nih.gov While the precise mechanisms are still under investigation, evidence suggests potential crosstalk between SUMOylation, ubiquitination, and acetylation, as some of the modified lysine residues overlap. researchgate.net Additionally, the regulation of the entire SRF-Elk-1 complex can be influenced by SUMOylation of SRF itself. SUMOylation of SRF at lysine 143 can switch its binding preference away from other cofactors (like myocardin) and towards phosphorylated Elk-1, adding another layer of regulatory complexity. nih.govnih.gov

ModificationPrimary Site(s)Key EnzymesRegulatory Consequence
Monoubiquitination Lysine 35 (K35) encyclopedia.pubnih.govUSP17 (Deubiquitinase) oup.comRepresses activity by decreasing DNA binding. encyclopedia.pubnih.gov
SUMOylation Not fully defined-Represses transcriptional activity. nih.gov

Other Post-Translational Modifications and Regulatory Consequences

Acetylation is another PTM identified on Elk-1. Studies have shown that lysines on Elk-1 can be acetylated following mitogen stimulation. researchgate.net Notably, the sites of acetylation show overlap with lysines that are also targeted for ubiquitination and SUMOylation. This overlap suggests a potential for crosstalk and antagonism between different PTMs, where one modification might preclude or promote another. researchgate.net This intricate interplay between phosphorylation, ubiquitination, SUMOylation, and acetylation provides a highly sophisticated system for modulating the activity of this compound, allowing the cell to precisely control gene expression in response to a complex array of signals.

Cellular and Physiological Roles of Srf Accessory Protein 1

Involvement in Cellular Proliferation and Growth Factor Response

SRF accessory protein 1 and other TCFs are key mediators of the cellular response to mitogenic signals from growth factors. They link the Ras-ERK mitogen-activated protein kinase (MAPK) signaling pathway to SRF, thereby activating a cascade of gene expression that drives cell cycle progression. nih.gov Upon stimulation by growth factors, MAP kinases phosphorylate the C-terminal transactivation domain of TCFs like SAP-1 and Elk-1. oup.com This phosphorylation event is crucial for activating their transcriptional potential.

The activated TCF/SRF complex then binds to a DNA element known as the Serum Response Element (SRE), which is present in the promoter regions of many immediate-early genes (IEGs). nih.gov IEGs, such as c-fos, are among the first genes to be transcribed in response to mitogenic stimulation and often encode transcription factors themselves, which in turn regulate downstream genes necessary for the G0 to G1 transition and subsequent cell cycle progression. researchgate.net The recruitment of SAP-1 and Elk-1 to the c-fos promoter is a well-established paradigm for growth factor-induced gene activation. researchgate.net

Research has demonstrated the critical role of TCFs in proliferation. In mouse embryonic fibroblasts, inactivation of TCFs was shown to inhibit over 60% of mitogen-inducible gene transcription and significantly impair cell proliferation. This highlights the essential function of these SRF accessory proteins in translating growth factor signals into a proliferative response.

Table 1: Key Gene Categories Regulated by the TCF-SRF Complex in Response to Mitogens

Gene Category Function in Proliferation Reference
Immediate-Early Genes (e.g., c-fos, Egr-1) Encode transcription factors that initiate the genetic program for cell cycle entry and progression. researchgate.net
Signaling Pathway Components Participate in feedback loops and crosstalk that sustain proliferative signals.
Cell Cycle Regulators Directly control the machinery of cell division, such as cyclins and cyclin-dependent kinases.

Regulation of Cell Differentiation Processes (e.g., Muscle, Neuronal)

The function of SRF in cell differentiation is highly context-dependent and dictated by its choice of co-activator. While TCFs like SAP-1 are primarily associated with proliferative signals, another family of SRF co-activators, the Myocardin-Related Transcription Factors (MRTFs), are the master regulators of differentiation in specific lineages, particularly muscle cells.

In skeletal muscle development, SRF is essential for activating the expression of muscle-specific genes. This function is driven by SRF's interaction with MRTFs, not TCFs. Growth factor signaling, which activates the TCF pathway, often serves to repress muscle differentiation, highlighting an antagonistic relationship between the two pathways.

In the nervous system, SRF plays a crucial role in processes such as neuronal migration and the differentiation of oligodendrocytes, the cells responsible for myelination. SRF controls the expression of numerous cytoskeletal genes required for the dramatic morphological changes that occur during oligodendrocyte maturation and myelin sheath formation. While the specific balance between TCF and MRTF activity in neuronal differentiation is complex, the fundamental role of SRF in orchestrating these developmental programs is clear.

Table 2: Differential Roles of SRF Co-activator Families

Co-activator Family Primary Associated Signal Key Cellular Process Example Target Genes
Ternary Complex Factors (TCFs) (e.g., SAP-1, Elk-1) Growth Factors (via MAPK pathway) Cellular Proliferation, Immediate-Early Gene Response c-fos, Egr-1
Myocardin-Related Transcription Factors (MRTFs) Rho-Actin Signaling Cell Differentiation (especially muscle), Cytoskeletal organization Muscle-specific actins, Myosin chains

Contribution to Cell Survival and Apoptosis Pathways

SRF and its accessory proteins participate in the delicate balance between cell survival and programmed cell death (apoptosis). Genetic studies have provided direct evidence that SRF is required for cell survival during early embryonic development. nih.gov SRF-deficient embryonic stem cells exhibit a marked increase in apoptosis when induced to differentiate. nih.gov

This pro-survival function is mediated, at least in part, by the direct transcriptional regulation of key anti-apoptotic genes by SRF. nih.gov Research has identified the anti-apoptotic gene Bcl-2 as a direct target of SRF. In differentiating stem cells, SRF binds to the Bcl-2 promoter in vivo and activates its transcription, thereby promoting cell survival. nih.gov The loss of SRF correlates with impaired expression of Bcl-2, leading to enhanced apoptosis. nih.gov Furthermore, SRF has been implicated in neuron survival following injury, where its activity can suppress the abundance of active caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net While the specific contribution of SAP-1 versus other co-factors in regulating these specific survival genes is an area of ongoing investigation, the SRF transcriptional complex is clearly a vital node in cell survival pathways.

Role in Cytoskeletal Dynamics and Cell Migration

The regulation of the actin cytoskeleton is a cornerstone of SRF's biological function and is fundamental to cell structure, movement, and migration. This role is primarily executed through the partnership between SRF and the MRTF family of co-activators. The MRTF-SRF pathway functions as a direct sensor of actin dynamics; a decrease in globular actin (G-actin) frees MRTFs to translocate to the nucleus, where they bind SRF and activate the transcription of genes encoding actin itself and numerous actin-binding proteins.

The TCF accessory proteins, including SAP-1, play a significant, albeit often indirect, role in this process through a mechanism of competitive inhibition. TCFs and MRTFs compete for the same binding site on SRF. When cells are stimulated by growth factors, the activated TCFs can displace MRTFs from SRF, leading to a downregulation of the cytoskeletal and pro-migratory gene program. This competition establishes a critical balance, allowing cells to switch between a proliferative state (driven by TCFs) and a contractile and migratory state (driven by MRTFs).

Interactions with Other Regulatory Factors and Chromatin Modifiers

Coactivator Recruitment and Functional Synergy

The activation of gene expression by SRF accessory protein 1 is largely mediated through its recruitment of transcriptional coactivators. These proteins act as bridges to the basal transcription machinery and often possess enzymatic activities that modify chromatin to a more permissive state for transcription. The phosphorylation of this compound, particularly the well-studied member Elk-1, is a crucial prerequisite for the recruitment of these coactivators, thereby linking extracellular signals to changes in gene expression. nih.govnih.govresearchgate.netthebiogrid.orgfrontiersin.org

A pivotal interaction in the transcriptional activation mediated by this compound is its association with the highly related histone acetyltransferases (HATs), CREB binding protein (CBP) and p300. nih.govthebiogrid.org These coactivators play a central role in regulating a multitude of transcription factors. nih.gov The interaction between Elk-1 and CBP/p300 is multifaceted and stimulus-dependent.

In the absence of a stimulus, a basal interaction occurs between the C-terminus of Elk-1 and the N-terminus of p300. frontiersin.org However, upon stimulation by mitogen-activated protein kinases (MAPKs), Elk-1 becomes phosphorylated at key serine residues (Ser383 and Ser389). nih.gov This phosphorylation event significantly enhances the binding affinity between Elk-1 and p300 and induces conformational changes that lead to new interaction points. nih.gov This strengthened interaction is critical for the robust activation of gene transcription.

The functional consequence of the Elk-1-CBP/p300 interaction is the recruitment of HAT activity to the promoter of target genes. CBP and p300 catalyze the acetylation of lysine (B10760008) residues on histone tails, a modification that neutralizes their positive charge and is generally associated with a more open chromatin structure. nih.gov This "relaxed" chromatin is more accessible to the transcriptional machinery, thus facilitating gene expression. The phosphorylation of Elk-1 not only recruits CBP/p300 but also dramatically increases the intrinsic HAT activity of the associated p300, further amplifying the transcriptional output. nih.gov

Interaction between this compound (Elk-1) and CBP/p300
ConditionElk-1 DomainCBP/p300 DomainInteraction StrengthFunctional Outcome
Basal (Unstimulated)C-terminusN-terminusBasalQuiescent state
Stimulated (Phosphorylated)C-terminus (phosphorylated Ser383/389)N-terminus and other sitesEnhancedRecruitment of HAT activity, chromatin remodeling, transcriptional activation

Another critical partner for this compound in transcriptional activation is the Mediator complex. nih.govnih.govresearchgate.net This large, multi-subunit complex functions as a molecular bridge, conveying regulatory signals from DNA-bound transcription factors like Elk-1 to the core RNA polymerase II machinery. nih.gov The interaction with the Mediator complex is also dependent on the phosphorylation state of Elk-1.

Phosphorylated Elk-1 recruits the Mediator complex to the promoters of its target genes. nih.gov Studies have shown that this interaction is essential for the expression of stimulus-induced genes. nih.gov The recruitment of the Mediator complex by phosphorylated Elk-1 facilitates the assembly of the preinitiation complex, a crucial step in the initiation of transcription.

Research has identified specific subunits of the Mediator complex that are involved in this interaction. For instance, the MED23 subunit has been shown to be essential for the activation of certain Elk-1 target genes. nih.gov This suggests a degree of specificity in the interaction between SRF accessory proteins and the Mediator complex, which may contribute to the differential regulation of gene expression.

While CBP/p300 and the Mediator complex are the most extensively characterized coactivators for this compound, it is plausible that other coactivators are also involved in modulating its transcriptional activity. The intricate nature of transcriptional regulation often involves the combinatorial action of multiple coactivator complexes. However, based on current literature, CBP/p300 and the Mediator complex appear to be the primary direct interactors that mediate the coactivator functions of phosphorylated this compound. nih.govnih.govresearchgate.netthebiogrid.org

Corepressor Recruitment and Epigenetic Modification

In a striking example of the dual functionality of a transcription factor, this compound can switch from an activator to a repressor of transcription. This transition is also regulated by its phosphorylation status and involves the recruitment of corepressor complexes that mediate epigenetic modifications, leading to a repressive chromatin environment.

This compound, specifically Elk-1, can recruit the mSin3A-histone deacetylase (HDAC) corepressor complex to shut down gene expression. nih.govnih.gov This interaction provides a negative feedback mechanism to temper the transcriptional response to extracellular stimuli. The N-terminal region of Elk-1 contains a repression domain that is responsible for recruiting the mSin3A-HDAC complex. frontiersin.org

Interestingly, the same signaling pathway that triggers the activation of Elk-1 also promotes its interaction with this corepressor complex. Activation of the Erk MAP kinase pathway, which leads to the phosphorylation of Elk-1's C-terminal activation domain, also enhances the recruitment of the mSin3A-HDAC complex to Elk-1's N-terminal repression domain. nih.gov The kinetics of this interaction suggest a temporal switch in Elk-1 function. Initially, phosphorylated Elk-1 acts as a potent activator. However, sustained or strong phosphorylation appears to favor the recruitment of the mSin3A-HDAC complex, leading to the subsequent repression of target genes like c-fos. nih.govnih.gov

The recruitment of this complex brings HDAC activity to the promoter, which removes the acetyl groups from histones that were added by CBP/p300. This deacetylation leads to a more condensed chromatin structure, which is less permissive for transcription, thereby silencing gene expression. nih.gov

Temporal Switch of Elk-1 Function via Co-regulator Recruitment
Phase of StimulationElk-1 PhosphorylationRecruited ComplexPrimary Enzymatic ActivityTranscriptional Outcome
EarlyInitial PhosphorylationCBP/p300, MediatorHistone Acetyltransferase (HAT)Activation
LateSustained/Strong PhosphorylationmSin3A-HDACHistone Deacetylase (HDAC)Repression

Recent findings have identified an interaction between this compound and sirtuin 7 (SIRT7), a member of the sirtuin family of NAD+-dependent deacetylases. This interaction is implicated in transcriptional repression through histone deacetylation.

Specifically, the ETS domain-containing protein Elk-4 (also known as SAP-1 or this compound) has been shown to interact with SIRT7. uniprot.org This interaction leads to the recruitment and stabilization of SIRT7 at the promoters of target genes. Once recruited, SIRT7 catalyzes the deacetylation of histone H3 at lysine 18 (H3K18Ac), a modification that is associated with transcriptional repression. uniprot.org

Furthermore, research has shown that SIRT7 associates with ELK1 in the context of certain disease pathologies, such as diabetic nephropathy, where this interaction modulates the expression of specific genes involved in endothelial inflammation. nih.gov This highlights a specific role for the this compound-SIRT7 interaction in regulating gene expression in response to metabolic stress.

Compound and Protein List

NameType
This compoundProtein
Elk-1Protein
CREB Binding Protein (CBP)Protein
p300Protein
Mediator ComplexProtein Complex
mSin3AProtein
Histone Deacetylase (HDAC)Protein
SIRT7Protein
SAP-1Protein
ErkProtein
RNA polymerase IIProtein
MED23Protein
c-fosGene
NAD+Molecule
ELK4Gene
DAPK3Gene

Functional Cross-talk with Rho GTPase Signaling Pathways

The Serum Response Factor (SRF) acts as a central processing unit for integrating signals from multiple upstream pathways to control gene expression programs related to cell growth, contractility, and migration. Two major signaling cascades converge on SRF: the Ras-MAPK pathway and the Rho GTPase pathway. SRF accessory proteins of the TCF family are the primary effectors of the Ras-MAPK pathway, while the Rho pathway primarily utilizes a different set of SRF cofactors, the Myocardin-Related Transcription Factors (MRTFs). nih.govresearchgate.net The functional cross-talk between these pathways is critical for determining the cell's ultimate biological response. nih.gov

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of actin cytoskeletal dynamics. nih.gov The Rho signaling pathway influences SRF activity by controlling the subcellular localization of MRTFs. nih.govbiologists.com In its inactive state, MRTF is sequestered in the cytoplasm through its association with monomeric globular actin (G-actin). Activation of RhoA stimulates the polymerization of G-actin into filamentous actin (F-actin), which depletes the pool of G-actin available to bind MRTF. researchgate.net This releases MRTF, allowing it to translocate to the nucleus, bind to SRF, and activate the transcription of genes primarily involved in cytoskeletal organization and cell contractility. researchgate.netnih.gov

In contrast, the Ras-MAPK pathway, typically activated by growth factors, leads to the phosphorylation and activation of TCFs (like Elk-1) that are already in the nucleus. nih.govwikipedia.org Activated TCFs then associate with SRF to drive the expression of immediate-early genes involved in cell proliferation and differentiation. nih.gov

The cross-talk between these two arms of SRF regulation occurs at multiple levels:

Competitive Binding to SRF: TCFs and MRTFs compete for binding to the same surface on the DNA-binding domain of SRF. nih.govbiologists.com This competition is a critical regulatory node. High activity of the Ras-MAPK pathway can lead to TCFs outcompeting MRTFs for SRF binding, thereby promoting a proliferative gene program while simultaneously repressing the contractile program, and vice-versa. nih.gov This competitive interaction determines the balance between these two distinct and often antagonistic cellular programs. nih.gov

Upstream Pathway Intersection: There is significant cross-talk between the Ras and Rho signaling pathways themselves. Ras signaling can influence the activity of Rho activators (GEFs) and inhibitors (GAPs), thereby modulating the Rho-MRTF-SRF axis. nih.govmdpi.com Conversely, Rho GTPases can control signal transduction pathways, including the JNK and p38 MAP kinase pathways, which can also phosphorylate and activate TCFs. nih.gov This creates a complex signaling network where the activation of one pathway can sensitize or inhibit the other, ultimately fine-tuning the output from SRF-regulated promoters.

This intricate cross-talk allows cells to integrate signals related to both the extracellular mitogenic environment (via Ras-MAPK-TCF) and the state of the intracellular actin cytoskeleton (via Rho-Actin-MRTF), leading to a coordinated and appropriate transcriptional response. nih.govresearchgate.net

FeatureTCF-Mediated PathwayMRTF-Mediated Pathway
Primary Upstream SignalGrowth Factors, Mitogens (via Ras) researchgate.netCytoskeletal Dynamics (via RhoA) nih.govnih.gov
Key Signaling CascadeRas → Raf → MEK → MAPK (ERK) wikipedia.orgresearchgate.netRhoA → ROCK → Actin Polymerization nih.gov
SRF CofactorTCFs (e.g., Elk-1, SAP-1, Net) nih.govMRTFs (e.g., MRTF-A/MKL1, MRTF-B/MKL2) nih.gov
Mechanism of Cofactor ActivationPhosphorylation of C-terminal activation domain by MAPK in the nucleus. nih.govRelease from G-actin in the cytoplasm, allowing nuclear translocation. researchgate.net
Primary Gene TargetsImmediate-early genes involved in proliferation and differentiation (e.g., c-fos, Egr1). nih.govCytoskeletal and muscle-specific genes involved in contractility and migration (e.g., ACTA2, SM22). nih.gov
Point of Cross-TalkCompetitive binding of TCFs and MRTFs to the same domain on SRF. nih.govbiologists.com Upstream regulation between Ras and Rho pathways. mdpi.comnih.gov

Mechanistic Contributions of Srf Accessory Protein 1 to Disease Pathogenesis

Dysregulation of SRF Accessory Protein 1 in Oncogenic Transformation Mechanisms

The Serum Response Factor (SRF) pathway is critically involved in the hallmarks of cancer, including promoting cell proliferation, resisting cell death, and inducing invasion and metastasis. nih.gov As a coactivator, this compound is implicated in these oncogenic processes by modulating the transcriptional activity of SRF.

This compound is predicted to be involved in the regulation of transcription by RNA polymerase II. genecards.orgnih.gov By interacting with transcription factors like SRF, it can influence the expression of genes that drive cell proliferation and survival. The broader family of SRF cofactors is known to regulate genes involved in the actin cytoskeleton, cell migration, and adhesion, which are crucial for tumor progression and metastasis. researchgate.net For example, the SRF coactivator MKL1 has been implicated in cancer cell migration and invasion. jensenlab.org

Dysregulation of SRF and its cofactors can lead to altered gene expression profiles that favor a malignant phenotype. Studies have shown that SRF is abundantly expressed in several epithelial cancers and plays a pivotal role in their development. researchgate.net The targeting of SRF and its co-factors is being explored as a promising therapeutic approach in oncology. nih.gov Data from the DepMap portal suggests potential dependency of certain cancer cell lines on MAMSTR, including B-Cell Acute Lymphoblastic Leukemia and Melanoma. depmap.org

Cancer TypeRole of SRF/Accessory ProteinsKey Mechanistic Insights
Breast CancerSRSF1 (an SRF-related protein) promotes tumorigenesis through alternative splicing. mdpi.comOverexpression of PTPMT1 via alternative splicing, impacting the P-AKT/C-MYC pathway. mdpi.com
Lung CancerSRSF1 can regulate radio-sensitivity. mdpi.comAlternative splicing of PTPMT1 affects the MAPK pathway and DNA-damage response. mdpi.com
Colon CancerSRSF1 enhances tumorigenesis and proliferation. mdpi.comInvolvement in the MAPK pathway. mdpi.com
Oral Squamous Cell Carcinoma (OSCC)SRF is a critical regulator of the IDO1/Kyn-AhR signaling pathway, promoting migration and invasion. researchgate.netModulation of Epithelial-to-Mesenchymal Transition (EMT). researchgate.net

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. news-medical.net Research has identified the Serum Response Factor (SRF) as a critical mediator of clinically relevant androgen action. nih.gov The SRF-dependent mechanism of androgen action is correlated with more aggressive forms of prostate cancer, characterized by a higher Gleason pattern and the presence of lymph node metastasis. nih.gov

SRF and its accessory proteins, including potentially this compound, are involved in regulating the expression of androgen-responsive genes that control cancer cell migration. nih.gov Elevated SRF expression in patients with castration-resistant prostate cancer (CRPC) has been associated with resistance to therapies like enzalutamide. nih.gov Consequently, inhibiting SRF has been shown to reduce prostate cancer cell proliferation by inducing cell cycle arrest, suggesting that targeting the SRF pathway could be a valuable strategy for overcoming resistance to AR-targeted therapies. nih.gov While direct evidence for MAMSTR is still emerging, other accessory protein families, such as the SMARCD family, have been shown to be cofactors of the androgen receptor and regulate AR-driven genes. mdpi.com

This compound in Cardiovascular Disease Mechanisms

Serum Response Factor (SRF) is a master regulator of cardiac development and homeostasis. nih.govresearchgate.net Its expression is essential from the earliest stages of embryonic heart formation to the maintenance of the adult heart. nih.govgrantome.com Precise regulation of SRF levels is critical, as alterations can lead to various cardiomyopathies. nih.govresearchgate.net

SRF, in conjunction with its tissue-specific cofactors, directs the expression of genes crucial for cardiac muscle structure and function. nih.gov These cofactors, such as myocardin, enhance the DNA-binding affinity of SRF, allowing for the activation of cardiogenic gene programs. nih.gov Given that this compound functions as a transcriptional coactivator, it is plausible that it plays a role in the intricate network of SRF-mediated gene regulation within the cardiovascular system. Dysregulation of this network can disrupt normal cardiac function and contribute to disease pathogenesis. For instance, the RhoA signaling pathway, which is upstream of SRF, is involved in the development of pulmonary hypertension through the proliferation of pulmonary atrial smooth muscle cells. researchgate.net

Cardiovascular ProcessRole of SRF and its CofactorsAssociated Disease States
Cardiac DevelopmentEssential for mesoderm formation, cardiac crescent formation, and myocyte differentiation. nih.govgrantome.comnih.govDefective heart development. nih.gov
Adult Cardiac HomeostasisMaintains the structure and function of the adult heart. nih.govCardiomyopathies. nih.govresearchgate.net
Vascular Smooth Muscle DifferentiationInhibition of vascular smooth muscle cell differentiation can be influenced by factors competing with SRF. researchgate.netVascular trauma and disease. researchgate.net
Response to Cardiac StressInvolved in the hypertrophic response of cardiomyocytes. researchgate.netCardiac hypertrophy. researchgate.net

Involvement in Other Disease States (e.g., Neurological, Developmental)

The influence of SRF and its accessory proteins extends to the nervous system and developmental processes. SRF is a major transcription factor in the brain, and its dysregulation can lead to unbalanced neuronal plasticity, which may be a substrate for neurodevelopmental disorders. nih.govnih.gov

Studies in mice have shown that the loss of SRF during early postnatal development leads to deficits in social interaction and impairs the maturation of dendritic spines, which are crucial for synaptic function. nih.govnih.gov This suggests a role for the SRF pathway in the pathogenesis of developmental neuropsychiatric diseases like autism spectrum disorders and schizophrenia. nih.govnih.gov Furthermore, SRF cofactors from the MKL/MRTF family are involved in regulating neuronal morphology and have been genetically linked to schizophrenia. frontiersin.org SRF also plays a role in the central nervous system by transcriptionally regulating the cytoskeleton of oligodendrocytes, which is essential for myelination. nih.gov

In the context of development, MAMSTR is predicted to be involved in the positive regulation of myotube differentiation. nih.gov It is highly expressed in skeletal muscle during embryonic development and can activate myogenic regulatory factors, playing an important role in skeletal muscle regeneration and reconstruction. mdpi.com

Advanced Research Methodologies for Studying Srf Accessory Protein 1

Transcriptional and Protein-Protein Interaction Assays

Understanding the role of SRF accessory protein 1 in gene regulation hinges on deciphering its interactions with DNA and other proteins. A variety of in vitro and in vivo assays are instrumental in mapping these molecular relationships.

Electrophoretic Mobility Shift Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique to study protein-DNA interactions in vitro. wikipedia.orgnih.gov This method is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment, resulting in a "shifted" band. wikipedia.orgnih.gov

In the context of this compound (SAP-1), EMSA is crucial for demonstrating its ability to bind to specific DNA sequences, often in conjunction with the Serum Response Factor (SRF). A typical EMSA experiment to investigate the formation of a ternary complex between SRF, SAP-1, and a DNA probe containing a Serum Response Element (SRE) would involve incubating purified SRF and SAP-1 proteins with a labeled SRE DNA probe. The resulting mixture is then resolved on a gel. The appearance of a supershifted band, representing the SRF-SAP-1-SRE complex, which migrates even slower than the SRF-SRE complex, provides direct evidence of the ternary complex formation. researchgate.net

Table 1: Hypothetical EMSA Results for SRF and SAP-1 Binding to an SRE Probe

LaneComponentsObserved BandsInterpretation
1Labeled SRE ProbeSingle band at the bottomFree, unbound DNA probe.
2Labeled SRE Probe + SRFTwo bands: one at the bottom (free probe) and one shifted upwardsSRF binds to the SRE.
3Labeled SRE Probe + SAP-1Single band at the bottomSAP-1 alone does not bind to the SRE.
4Labeled SRE Probe + SRF + SAP-1Three bands: free probe, SRF-SRE complex, and a supershifted bandSAP-1 forms a ternary complex with SRF and the SRE.
5Labeled SRE Probe + SRF + SAP-1 + anti-SRF antibodyDisappearance or further shifting of the supershifted bandConfirms the presence of SRF in the ternary complex.
6Labeled SRE Probe + SRF + SAP-1 + anti-SAP-1 antibodyDisappearance or further shifting of the supershifted bandConfirms the presence of SAP-1 in the ternary complex.

This table represents expected outcomes from an EMSA experiment designed to test the interaction between SRF, SAP-1, and an SRE-containing DNA probe.

Yeast Genetic Screens

The yeast two-hybrid (Y2H) system is a powerful in vivo genetic method used to identify protein-protein interactions. nih.govnih.gov This technique relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest (the "bait") is fused to the DBD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the identification of interacting partners. nih.govsingerinstruments.com

Historically, a yeast genetic screen was instrumental in the initial identification of this compound (SAP-1) as a protein that interacts with SRF. In such a screen, a portion of SRF would be used as the bait to screen a cDNA library. Colonies that exhibit reporter gene activity would contain a prey plasmid encoding a protein that interacts with SRF. Subsequent sequencing of these prey plasmids would identify the interacting protein as SAP-1.

Table 2: Representative Data from a Yeast Two-Hybrid Screen Identifying SRF-SAP-1 Interaction

Bait ConstructPrey ConstructReporter Gene 1 (HIS3) GrowthReporter Gene 2 (LacZ) Activity (β-galactosidase assay)Interaction
pGBKT7-SRFpGADT7-SAP-1++++++Strong Interaction
pGBKT7-SRFpGADT7-Lamin--No Interaction (Negative Control)
pGBKT7-p53pGADT7-T-antigen++++++Strong Interaction (Positive Control)
pGBKT7 (empty)pGADT7-SAP-1--No Interaction (Autoactivation Control)

This table illustrates the typical results of a yeast two-hybrid experiment. Growth on selective media (HIS3) and colorimetric changes (LacZ) indicate a positive interaction.

Chromatin Immunoprecipitation (ChIP) and ChIP-seq

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the in vivo genomic binding sites of a specific protein. nih.gov The method involves cross-linking proteins to DNA within living cells, followed by chromatin fragmentation. An antibody specific to the protein of interest, in this case, this compound, is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed.

ChIP followed by high-throughput sequencing (ChIP-seq) allows for the genome-wide mapping of these binding sites. springernature.com By analyzing the DNA sequences enriched in a SAP-1 ChIP-seq experiment, researchers can identify the specific genes and regulatory regions that are targeted by SAP-1 in the context of the native chromatin. This provides invaluable insights into the global regulatory network controlled by this accessory protein. While specific ChIP-seq data for SAP-1 is not as abundant as for SRF, such experiments would be crucial to delineate its unique and overlapping target genes with SRF.

Table 3: Hypothetical Top Gene Ontology (GO) Terms for SAP-1 ChIP-seq Peaks

GO TermDescriptionp-valueFold Enrichment
GO:0006357Regulation of transcription from RNA polymerase II promoter1.2e-153.5
GO:0045893Positive regulation of transcription, DNA-templated5.6e-122.8
GO:0007165Signal transduction8.9e-102.1
GO:0043565Sequence-specific DNA binding2.1e-084.2
GO:0030154Cell differentiation7.4e-071.9

This table presents a hypothetical enrichment analysis of genomic regions bound by SAP-1, as would be determined by a ChIP-seq experiment. The GO terms suggest the biological processes that SAP-1 is likely to regulate.

Co-immunoprecipitation and Affinity Purification-Mass Spectrometry

Co-immunoprecipitation (Co-IP) is a technique used to identify in vivo protein-protein interactions. creative-proteomics.com An antibody targeting a known protein (the "bait," e.g., this compound) is used to pull down the bait protein from a cell lysate. Any proteins that are bound to the bait protein will also be precipitated. These interacting partners can then be identified by Western blotting or, for a more comprehensive analysis, by mass spectrometry. nih.govresearchgate.net

Affinity purification coupled with mass spectrometry (AP-MS) is a high-throughput approach to identify the components of protein complexes. nih.gov In this method, a tagged version of the protein of interest (e.g., FLAG-tagged SAP-1) is expressed in cells. The protein complex is then purified using an antibody against the tag and the entire complex is analyzed by mass spectrometry to identify all interacting proteins. This approach can reveal a network of proteins that associate with SAP-1, providing a broader understanding of its cellular functions.

Table 4: Potential Interacting Proteins with this compound Identified by Co-IP-Mass Spectrometry

Protein SymbolProtein NameFunctionPotential Role in SAP-1 Complex
SRFSerum Response FactorTranscription factor, binds to SRECore partner for DNA binding and transcriptional regulation.
ELK1ETS-domain containing protein Elk-1Transcription factor, TCF family memberMay compete with or cooperate with SAP-1 for SRF binding.
CREB1cAMP responsive element binding protein 1Transcription factor, signal transductionPotential cross-talk between signaling pathways.
EP300E1A binding protein p300Histone acetyltransferase, transcriptional coactivatorChromatin remodeling at SAP-1 target genes.
HDAC1Histone deacetylase 1Histone deacetylase, transcriptional corepressorRegulation of SAP-1 mediated transcription.

This table lists hypothetical protein interactors of SAP-1 that could be identified through Co-IP followed by mass spectrometry, along with their potential functions within the complex.

Structural Biology Approaches

Visualizing the three-dimensional architecture of molecular complexes is fundamental to understanding their function. Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of how this compound interacts with SRF and their cognate DNA targets.

X-ray Crystallography of SRF-SRF Accessory Protein 1-DNA Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules, including complex biological assemblies like protein-DNA complexes. The process involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the positions of the atoms within the molecule.

The crystal structure of the ternary complex containing the core domain of human SRF, the DNA-binding and B-box domains of human this compound (SAP-1), and a DNA fragment containing the c-fos Serum Response Element (SRE) has been solved. rcsb.orgebi.ac.uk This structure, available in the Protein Data Bank (PDB) with the accession code 1HBX, provides a detailed snapshot of the molecular interactions that govern the assembly of this critical transcriptional complex. rcsb.org

The structure reveals that the SRF dimer extensively contacts the DNA, inducing a significant bend. SAP-1 binds to one of the SRF monomers and the adjacent DNA, with its ETS domain making specific contacts with the DNA bases and its B-box domain interacting with the MADS-box of SRF. This tripartite interaction explains the cooperative binding observed in functional assays.

Table 5: Crystallographic Data for the SRF-SAP-1-SRE Ternary Complex (PDB ID: 1HBX)

ParameterValue
PDB ID1HBX
Resolution3.15 Å
R-value work0.252
R-value free0.285
MethodX-ray Diffraction
MoleculesSerum response factor, this compound, DNA
OrganismHomo sapiens (human)

This table provides key details from the crystallographic analysis of the SRF-SAP-1-SRE ternary complex, as deposited in the Protein Data Bank. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique used to determine the three-dimensional structure and dynamics of proteins in solution, mimicking their native environment. While the crystal structure of the ternary complex involving a portion of SAP-1 (ELK4), SRF, and the c-fos SRE has been solved, NMR provides complementary information about the protein's behavior in a more fluid state. wikipedia.org

NMR spectroscopy can be instrumental in studying ELK4 by:

Structure Determination: Defining the solution structure of ELK4 domains, particularly how they fold and interact with each other. This is especially valuable for studying regions that may be intrinsically disordered, which are common in transcription factors and difficult to crystallize. youtube.com

Interaction Mapping: Identifying the specific amino acid residues at the interface between ELK4 and its binding partners, such as SRF or other regulatory proteins. By observing changes in the NMR spectrum of isotopically labeled ELK4 upon the addition of an unlabeled binding partner, researchers can map the interaction surface.

Dynamics Analysis: Characterizing the internal motions of the protein across a wide range of timescales. NMR can reveal the flexibility of different regions of ELK4, which can be crucial for its function, such as its ability to bind DNA and interact with SRF. youtube.com

Conformational Changes: Detecting structural changes in ELK4 that occur upon post-translational modifications, like phosphorylation by MAPK pathway kinases, or upon binding to SRF and DNA. nih.gov

The process involves preparing a highly purified, isotopically labeled (e.g., with ¹⁵N and ¹³C) sample of ELK4. This sample is placed in a strong magnetic field, and its response to radiofrequency pulses is measured to generate complex spectra that can be used to calculate the protein's structure and dynamics.

Genetic Perturbation Models

Genetic perturbation models are fundamental for understanding the physiological and pathophysiological roles of ELK4. These approaches involve manipulating the expression of the ELK4 gene to observe the resulting functional consequences in cells and whole organisms.

Gene knockout (KO) and knockdown techniques are employed to reduce or eliminate ELK4 expression, thereby revealing its essential functions.

In Organisms:

Knockout Mice: Conventional Elk4 knockout mice have been generated to study its systemic effects. These models have demonstrated that ELK4 is important for thymocyte positive selection and the maintenance of peripheral T cell populations. jax.orgoup.com Elk4 deficient mice also show altered responses in models of anaphylaxis, with reduced vascular leakage and attenuated passive systemic anaphylaxis, highlighting a role in mast cell function. nih.gov The creation of conditional knockout mice allows for the tissue-specific or time-specific deletion of Elk4, providing more refined insights into its function in specific biological contexts. genoway.com

In Cell Lines:

Knockdown Studies: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are widely used to transiently or stably reduce ELK4 mRNA and protein levels in cultured cells. These studies have been particularly insightful in cancer research. For example, ELK4 knockdown in non-small cell lung cancer (NSCLC) and cervical cancer cell lines has been shown to significantly inhibit cell proliferation, viability, migration, and invasion. nih.govresearchgate.net In glioblastoma cells, downregulating ELK4 leads to a loss of the anti-apoptotic protein Mcl-1 and increased sensitivity to chemotherapy. nih.govoup.com

Cell LineCancer TypeMethodObserved Effects of ELK4 KnockdownReference
HeLa, CaSkiCervical CancershRNAReduced cell viability, proliferation, and cell cycle progression from G1 to S phase. nih.gov
U87, U373GlioblastomasiRNA/shRNADecreased Mcl-1 expression; increased sensitivity to ABT-737 and cisplatin. nih.gov
A549, H1975Non-Small Cell Lung CancershRNARepressed proliferation, migration, and invasion. researchgate.net
HGC-27Gastric CancershRNADecreased proliferative, migrative, and invasive abilities of co-cultured cancer cells. nih.gov

Dominant-Negative Mutants: A dominant-negative mutant is an engineered protein that interferes with the function of the wild-type protein. For a transcription factor like ELK4, a dominant-negative version could be created by mutating a key functional domain. For example, a mutation in the DNA-binding ETS domain would create a protein that can still interact with SRF but cannot properly engage the SRE, thereby blocking the formation of a functional transcription complex. Alternatively, altering the B-box region responsible for SRF interaction would create a mutant that can no longer be recruited to SRF target promoters. wikipedia.org While the use of dominant-negative helix-loop-helix proteins is a known strategy, specific dominant-negative ELK4 constructs are less commonly cited than knockdown approaches. maayanlab.cloud

Overexpression Systems: Conversely, overexpressing ELK4 using plasmid vectors is used to study the consequences of its elevated activity. These experiments have shown that increased ELK4 levels can have pro-oncogenic effects. In glioblastoma cells, ELK4 overexpression leads to higher levels of the Mcl-1 protein and increased resistance to chemotherapy. nih.gov In skin cutaneous melanoma and cervical cancer, elevated ELK4 enhances cell proliferation and invasion. nih.govresearchgate.net Overexpression studies are also crucial for "rescue" experiments; for instance, re-expressing ELK4 in a knockdown background can confirm that the observed phenotype is specifically due to the loss of ELK4. nih.gov

Cell LineCancer TypeEffect of ELK4 OverexpressionReference
U87, U118GlioblastomaIncreased Mcl-1 expression; increased resistance to cisplatin. nih.gov
SKCM CellsSkin Cutaneous MelanomaEnhanced cell proliferation, invasion, and migration; inhibition of ferroptosis. researchgate.net
HGC-27Gastric CancerPromoted proliferative, migrative, and invasive potentials of cancer cells. nih.gov

Live-Cell Imaging and Reporter Gene Assays

These techniques allow for the real-time study of ELK4's behavior and activity within the complex environment of a living cell.

Live-Cell Imaging: Live-cell imaging enables the visualization of ELK4's spatiotemporal dynamics. By genetically fusing ELK4 to a fluorescent protein, such as Green Fluorescent Protein (GFP), researchers can track its location and movement. This methodology can be used to:

Confirm the subcellular localization of ELK4, which is predominantly in the nucleus. genecards.org

Monitor potential changes in localization in response to specific stimuli, such as growth factors that activate the MAPK pathway.

Utilize advanced techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure the mobility of ELK4 within the nucleus and its exchange rate at promoter binding sites.

Reporter Gene Assays: Reporter gene assays are a cornerstone for quantifying the transcriptional activity of ELK4. The most common approach involves a luciferase reporter plasmid containing multiple copies of the SRF Response Element (SRF-RE) upstream of a minimal promoter driving the luciferase gene. promega.comnih.gov

The principle is as follows:

Cells are co-transfected with the SRF-RE luciferase reporter construct and, optionally, with plasmids to overexpress or knock down ELK4.

The cells are then stimulated with agents that activate upstream signaling pathways (e.g., serum, growth factors).

The transcriptional activity of the SRF/ELK4 complex is measured by quantifying the amount of light produced by the luciferase enzyme. abeomics.com

These assays are highly versatile and can be used to dissect how ELK4's activity is regulated by specific signaling pathways and to screen for small molecules that might inhibit or enhance its function. abeomics.com Dual-luciferase systems, which include a second reporter gene as an internal control, are often used to improve data accuracy and normalize for transfection efficiency. promega.com

Emerging Research Avenues and Future Directions for Srf Accessory Protein 1 Studies

Elucidation of Novel SRFBP1 Interaction Partners

A crucial step in understanding the full spectrum of SRFBP1's functions lies in the comprehensive identification of its interaction partners. While its association with SRF is well-established, recent studies have begun to uncover a broader network of interacting proteins, suggesting that SRFBP1's influence extends beyond its role as a simple SRF cofactor.

Quantitative proteomics has been instrumental in identifying novel interactors. For instance, SRFBP1 has been identified as a host factor for Hepatitis C Virus (HCV) entry, indicating a functional interaction with viral or host proteins involved in this process. proteomicsdb.orguniprot.org Further research has revealed interactions with Hsp70, implicating SRFBP1 in cellular stress responses, and with a subunit of NADH-dehydrogenase, suggesting a role in metabolic regulation. proteomicsdb.orgnih.gov

The BioGRID database currently lists over 70 potential interactors for SRFBP1, while the Pathway Commons database indicates a smaller, more curated set of interactions. nih.govresearchgate.net These databases provide a valuable starting point for future investigations. High-throughput techniques such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and yeast two-hybrid screening will be essential in validating these potential interactions and discovering new ones. A systematic effort to map the SRFBP1 interactome in different cell types and under various physiological conditions will be critical to fully elucidate its cellular functions.

Table 1: Known and Potential Interaction Partners of SRFBP1

Interacting ProteinMethod of IdentificationImplied Function
Serum Response Factor (SRF)Co-immunoprecipitationTranscriptional regulation
Hsp70Co-immunoprecipitationCellular stress response
NADH-dehydrogenase subunitCo-immunoprecipitationMetabolic regulation
Viral/Host entry proteinsQuantitative proteomicsHepatitis C Virus entry

Comprehensive Analysis of Isoform-Specific Functions and Regulatory Networks

The human SRFBP1 gene is known to produce at least one protein isoform, designated as isoform X1. proteomicsdb.org Furthermore, proteomic databases provide evidence for the existence of multiple SRFBP1 isoforms. proteomicsdb.org However, the functional distinctions between these potential isoforms remain largely unexplored. Alternative splicing is a key mechanism for generating proteomic diversity, and it is highly probable that different SRFBP1 isoforms possess unique functions or are subject to distinct regulatory mechanisms.

Future research should focus on identifying and characterizing all SRFBP1 splice variants. This will involve deep sequencing of SRFBP1 transcripts from various tissues and cell lines. Once identified, the expression patterns of these isoforms should be determined to understand if they are tissue-specific or developmentally regulated.

Crucially, the functional consequences of this isoform diversity need to be investigated. Do different isoforms have distinct subcellular localizations? Do they exhibit differential binding affinities for SRF or other interaction partners? Do they have unique roles in processes such as cardiac gene regulation or cytoskeletal remodeling? Answering these questions will require the generation of isoform-specific antibodies and the use of isoform-specific knockdown or overexpression systems. Understanding the regulatory networks that control SRFBP1 splicing will also be a critical area of investigation.

High-Throughput Genomic and Proteomic Profiling of SRFBP1 Targets

SRFBP1 is recognized as a transcriptional regulator, yet a comprehensive, unbiased profile of its direct genomic targets is currently lacking. proteomicsdb.orgnih.govproteinatlas.orgopentargets.org While studies have shown that SRFBP1 overexpression can influence the expression of specific genes, such as those involved in mitochondrial function (PGC-1α, mitofusin-1, and mitofusin-2), the full extent of its regulatory influence is unknown. opentargets.org

High-throughput techniques are essential to bridge this knowledge gap. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method to identify the specific DNA sequences to which SRFBP1 binds, either directly or as part of a larger complex with SRF. Performing ChIP-seq for SRFBP1 in various cell types and under different stimuli will provide a genome-wide map of its direct target genes.

In parallel, proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by mass spectrometry, can identify global changes in protein expression in response to SRFBP1 modulation. This will reveal the downstream consequences of SRFBP1 activity on the cellular proteome. For example, the observation that SRFBP1 is involved in the redistribution of cytoskeletal F-actin proteins suggests that it regulates the expression or stability of a suite of proteins involved in cytoskeletal dynamics. researchgate.net Integrating ChIP-seq and proteomics data will provide a powerful, multi-omics view of the SRFBP1 regulatory network.

Investigation of SRFBP1 in Context-Dependent Cellular Responses

Emerging evidence strongly suggests that the function of SRFBP1 is highly dependent on the cellular context. Future research must delve deeper into these context-specific roles to understand its physiological and pathological significance.

One of the most prominent context-dependent roles of SRFBP1 is in the aging process. Its expression has been shown to increase in aging mouse hearts and in cultured human umbilical vein endothelial cells undergoing senescence. proteomicsdb.orgnih.gov This increased expression is linked to alterations in histone acetylation and mitochondrial dynamics, suggesting that SRFBP1 may be a key mediator of age-related cellular decline. nih.gov

SRFBP1 also plays a role in the cellular response to metabolic stress. It has been shown to be sensitive to low glucose conditions, and under such stress, it is involved in the reorganization of the actin cytoskeleton. researchgate.net This finding opens up avenues to investigate SRFBP1's role in metabolic diseases and cellular adaptation to nutrient deprivation.

Furthermore, the discovery of SRFBP1 as a host entry factor for the Hepatitis C Virus highlights its role in infectious disease. proteomicsdb.orguniprot.orgnih.gov Understanding the precise mechanism by which SRFBP1 facilitates viral entry could lead to the development of novel antiviral therapies. Future studies should investigate the role of SRFBP1 in other viral infections and explore its potential as a therapeutic target.

Table 2: Context-Dependent Roles of SRFBP1

Cellular ContextRole of SRFBP1Potential Implications
AgingIncreased expression, altered mitochondrial functionAge-related cardiovascular diseases
Glucose DeprivationInvolved in cytoskeletal reorganizationMetabolic stress responses, diabetes
Viral Infection (HCV)Host entry factorAntiviral therapeutic target

Systems Biology Approaches to Model SRFBP1 Regulatory Dynamics

The complexity of SRFBP1's interactions and functions necessitates the use of systems biology approaches to build predictive models of its regulatory dynamics. While no specific computational models for SRFBP1 currently exist, the wealth of emerging data on its interactome and target genes provides a solid foundation for their development.

Future research should focus on integrating multi-omics data—including genomics, transcriptomics, proteomics, and interactomics—to construct comprehensive network models of SRFBP1 signaling. These models can help to visualize the complex web of interactions surrounding SRFBP1 and to identify key nodes and pathways that are critical for its function.

Dynamic modeling, which incorporates temporal data, will be essential for understanding how the SRFBP1 network responds to different stimuli and how its activity is regulated over time. For example, such models could be used to simulate the effects of aging or glucose deprivation on the SRFBP1 network and to predict how perturbations to the network might affect cellular phenotype. Ultimately, these in silico models can generate testable hypotheses to guide future wet-lab experiments and can aid in the identification of potential therapeutic targets within the SRFBP1 regulatory network. The application of machine learning algorithms to these large datasets will also be crucial for uncovering novel patterns and relationships that are not apparent from traditional analysis methods.

Q & A

Q. What controls are essential for SAP-1 phosphorylation studies?

  • Methodological Answer : Include kinase inhibitors (e.g., MEK inhibitors for ERK-mediated phosphorylation) and non-phosphorylatable SAP-1 mutants (e.g., serine-to-alanine substitutions at MAPK sites). Validate phosphorylation status via Phos-tag SDS-PAGE .

Tables for Key Experimental Parameters

Parameter Recommendation Evidence Source
Antibody for human SAP-1 IHCHPA028863 (polyclonal, validated for IF/IHC)
SAP-1/SRF binding assayEMSA with 32P-labeled SRE oligonucleotides
SAP-1 phosphorylation sitesSerine 383/389 (MAPK targets)
SAP-1 knockout modelElk4 floxed mice with tissue-specific Cre

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.